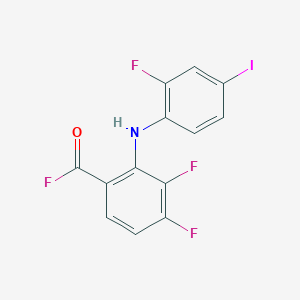

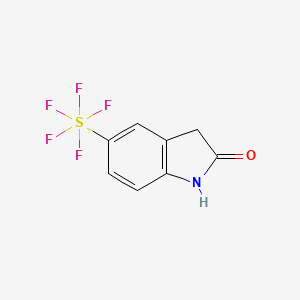

5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one

描述

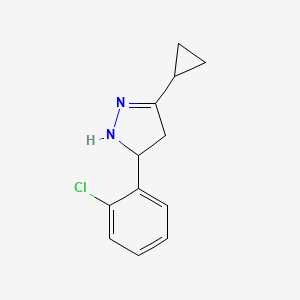

5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one is a compound that contains the pentafluorosulfanyl (SF5) group . This group is known for its high electronegativity, chemical and thermal stability, and low surface energy . These unique properties make SF5-containing compounds valuable building blocks in various scientific fields .

Molecular Structure Analysis

The SF5 group has a unique octahedral geometry, which allows for more selective interactions of SF5-containing molecules with biological receptors . The high lipophilicity of SF5, expressed by the Hansch parameter (π = 1.23), is greater than the ones of CF3 (0.88) or OCF3 (1.04) groups and may confer an enhanced cell membrane permeating ability .Chemical Reactions Analysis

The SF5 group can impart peculiar and tremendously beneficial characteristics on molecules once introduced onto them . The recent synthetic approaches via S−F, and C−SF5 bond formation as well as the use of SF5-containing building blocks embody a “stairway-to-heaven” loophole in the synthesis of otherwise-inaccessible chemical scaffolds .Physical And Chemical Properties Analysis

The SF5 group displays high electronegativity, chemical and thermal stability, and low surface energy . It also has a volume of 55.4 Å3, between the t-Bu (76.9 Å3) and CF3 (34.6 Å3) groups . The high lipophilicity of SF5 is greater than the ones of CF3 or OCF3 groups and may confer an enhanced cell membrane permeating ability .科研应用

Palladium-Catalyzed Synthesis

- The pentafluorosulfanyl group is gaining attention in material industries and life sciences due to its unique physico-chemical properties. An efficient method for synthesizing SF5-functionalized indoles involves a one-pot Pd-catalyzed C–H oxidative cyclization reaction, indicating its potential in complex organic synthesis (Chen et al., 2015).

Chemistry and Applications of Pentafluorosulfanyl Derivatives

- SF5-containing compounds are valuable in material science and medicinal chemistry due to their unique characteristics. Recent synthetic approaches have expanded the accessibility of these compounds, demonstrating their increasing significance in scientific applications (Kordnezhadian et al., 2022).

Application in Dyes

- Incorporating the SF5 group into functional dyes, such as phthalocyanines, enhances their robustness and alters their optical properties. This suggests a new strategy for developing advanced dye materials (Iida et al., 2015).

Bioisosteric Applications

- The SF5 group, being stable under physiological conditions, has unique physical and chemical properties, making it useful in drug design. It is often used as a bioisosteric replacement for other groups in biologically active molecules, highlighting its potential in medicinal chemistry (Sowaileh et al., 2017).

Hydro(Chloro)pentafluorosulfanylation of Diazo Compounds

- SF5 chloride, a prevalent reagent for incorporating the SF5 group into organic compounds, has been used in reactions with diazo compounds. This method provides direct access to various α-pentafluorosulfanyl carbonyl compounds, which could be valuable in diverse applications (Shou et al., 2021).

Organocatalyst Application

- The SF5 group serves as a lipophilic and sterically demanding alternative in catalyst design, indicating its potential in advancing synthetic chemistry processes (Yang et al., 2012).

Environmental Considerations

- Investigating the environmental properties of SF5 compounds, such as their physical properties and photodegradation, is crucial to understand their impact and potential applications in environmental science (Jackson & Mabury, 2009).

未来方向

The SF5 group is an emerging tool in various areas of chemistry, including materials science and medicinal chemistry . Despite its unique properties, the application of SF5-containing compounds remains modest due to the challenges associated with its synthetic accessibility . Therefore, future research could focus on developing more efficient and accessible synthetic methodologies for SF5-containing compounds.

性质

IUPAC Name |

5-(pentafluoro-λ6-sulfanyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NOS/c9-16(10,11,12,13)6-1-2-7-5(3-6)4-8(15)14-7/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJFKEQDICBPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(F)(F)(F)(F)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)

![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)